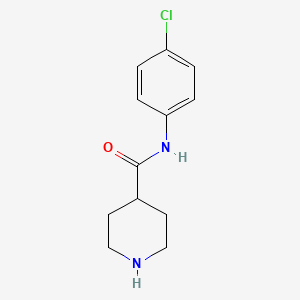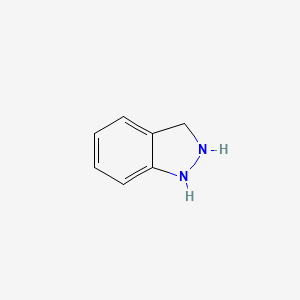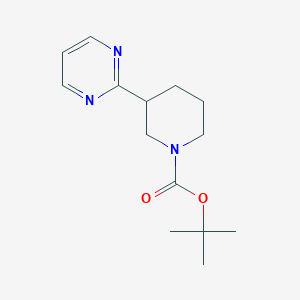
Boc-5,5,5-trifluoro-DL-leucina
Descripción general
Descripción
Boc-5,5,5-trifluoro-DL-leucine, also known as tert-butoxycarbonyl-5,5,5-trifluoro-DL-leucine, is a derivative of the amino acid leucine. This compound is characterized by the presence of a trifluoromethyl group attached to the leucine backbone, making it a fluorinated analog of leucine. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process .
Aplicaciones Científicas De Investigación
Boc-5,5,5-trifluoro-DL-leucine has several applications in scientific research:
Peptide Synthesis: It is used in the synthesis of fluorinated peptides, which have enhanced stability and unique properties compared to non-fluorinated peptides.
Medicinal Chemistry: The compound is used in the design of novel pharmaceuticals with improved pharmacokinetic properties, such as increased metabolic stability and membrane permeability.
Industrial Applications: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Target of Action
Boc-5,5,5-trifluoro-DL-leucine, also known as trifluoroleucine, is an analog of the L-leucine amino acid . The primary targets of this compound are likely to be the same as those of L-leucine, which plays a crucial role in protein synthesis and metabolic regulation.
Biochemical Pathways
Boc-5,5,5-trifluoro-DL-leucine is often used to synthesize highly fluorinated peptides . It can be incorporated into the coiled-coil peptides to increase their thermal stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-5,5,5-trifluoro-DL-leucine typically involves the following steps:
Starting Material: The synthesis begins with 5,5,5-trifluoro-DL-leucine.
Protection: The amino group of 5,5,5-trifluoro-DL-leucine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of Boc-5,5,5-trifluoro-DL-leucine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Boc-5,5,5-trifluoro-DL-leucine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or methanol.
Major Products:
Free Amino Acid: Removal of the Boc group yields 5,5,5-trifluoro-DL-leucine.
Substituted Derivatives: Nucleophilic substitution can yield various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
5,5,5-Trifluoro-DL-leucine: The non-protected form of the compound.
3,3,3-Trifluoro-DL-alanine: Another fluorinated amino acid with similar properties.
4,4,4,4′,4′,4′-Hexafluoro-DL-valine: A fluorinated analog of valine.
Uniqueness: Boc-5,5,5-trifluoro-DL-leucine is unique due to the presence of both the trifluoromethyl group and the Boc protecting group. This combination allows for its use in specialized peptide synthesis applications where both protection and fluorination are desired .
Propiedades
IUPAC Name |
5,5,5-trifluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO4/c1-6(11(12,13)14)5-7(8(16)17)15-9(18)19-10(2,3)4/h6-7H,5H2,1-4H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTXZUYAJDKNFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)NC(=O)OC(C)(C)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619777 | |
| Record name | N-(tert-Butoxycarbonyl)-5,5,5-trifluoroleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409333-67-1 | |
| Record name | N-(tert-Butoxycarbonyl)-5,5,5-trifluoroleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















